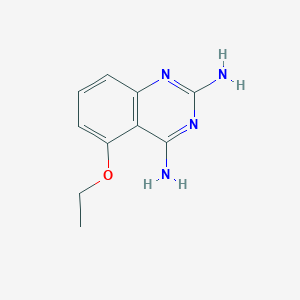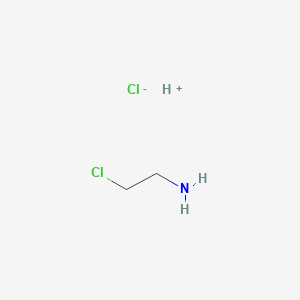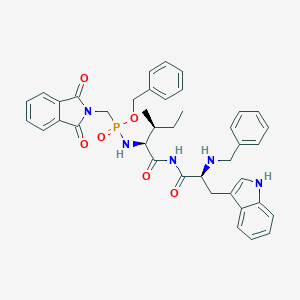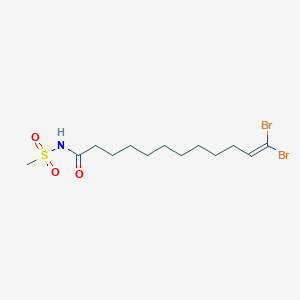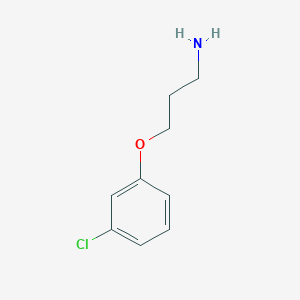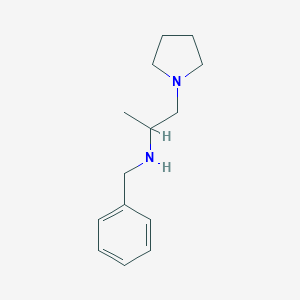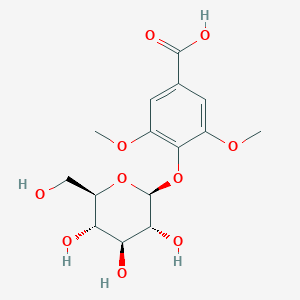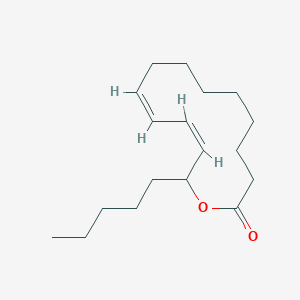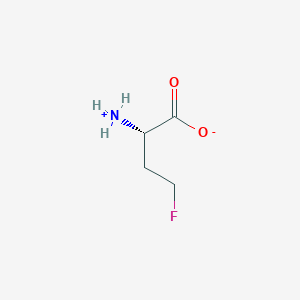
(2S)-2-azaniumyl-4-fluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-azaniumyl-4-fluorobutanoate, also known as L-4FB, is a fluorinated amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. L-4FB is a chiral molecule that possesses both a carboxylic acid and an amino group, making it a versatile building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
(2S)-2-azaniumyl-4-fluorobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have also shown that (2S)-2-azaniumyl-4-fluorobutanoate can inhibit the growth of cancer cells, making it a promising candidate for anticancer therapy.
Mecanismo De Acción
The mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate is not fully understood, but it is believed to act through the modulation of neurotransmitters and ion channels. (2S)-2-azaniumyl-4-fluorobutanoate has been shown to enhance the activity of the inhibitory neurotransmitter, GABA, and inhibit the activity of the excitatory neurotransmitter, glutamate. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to modulate the activity of voltage-gated ion channels, which play a critical role in the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit both biochemical and physiological effects. Biochemically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. Physiologically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to reduce seizure activity in animal models, decrease pain sensitivity, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its potential toxicity. Studies have shown that high doses of (2S)-2-azaniumyl-4-fluorobutanoate can cause neurotoxicity, hepatotoxicity, and nephrotoxicity.
Direcciones Futuras
There are several future directions for the study of (2S)-2-azaniumyl-4-fluorobutanoate. One direction is the investigation of (2S)-2-azaniumyl-4-fluorobutanoate as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate and its potential interactions with other drugs. Another direction is the exploration of new synthesis methods for (2S)-2-azaniumyl-4-fluorobutanoate that are more cost-effective and environmentally friendly. Finally, the development of new derivatives of (2S)-2-azaniumyl-4-fluorobutanoate with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, (2S)-2-azaniumyl-4-fluorobutanoate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its versatility as a building block for the synthesis of various compounds, potent pharmacological effects, and relatively low cost make it an attractive option for drug development. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and interactions with other drugs.
Métodos De Síntesis
The synthesis of (2S)-2-azaniumyl-4-fluorobutanoate can be achieved through various methods, including enzymatic and chemical methods. The most common method involves the chemical synthesis of (2S)-2-azaniumyl-4-fluorobutanoate from the precursor compound, 4-fluorobutanoyl chloride, and L-leucine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through column chromatography.
Propiedades
Número CAS |
121960-24-5 |
|---|---|
Nombre del producto |
(2S)-2-azaniumyl-4-fluorobutanoate |
Fórmula molecular |
C4H8FNO2 |
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
(2S)-2-azaniumyl-4-fluorobutanoate |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Clave InChI |
LJYFXGDRJCHELF-VKHMYHEASA-N |
SMILES isomérico |
C(CF)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
SMILES canónico |
C(CF)C(C(=O)[O-])[NH3+] |
Sinónimos |
(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



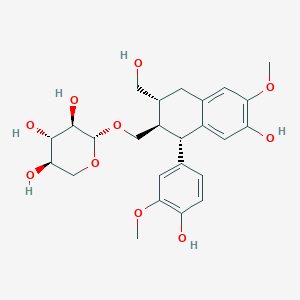
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
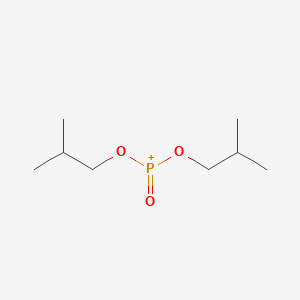
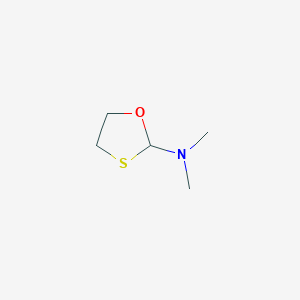
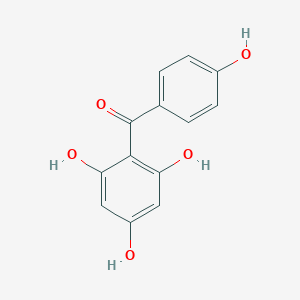
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
